3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 |
InChI Key |
ZAXYAEZKNZBVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
The most widely reported method involves a Grignard reaction followed by decarbamylation. Key steps include:
- Step 1 : Reaction of N-carbethoxy tropinone (16 ) with 4-chlorophenyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) under reflux conditions.
- Intermediate : Ethyl 3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (17 ) is formed as a yellowish oil (41.5% yield).
- Step 2 : Decarbamylation of 17 using potassium hydroxide (KOH) in ethylene glycol at 150°C.
- Final Product : 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (18 ) is obtained as white-yellow crystals after column chromatography (73% yield).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | N-Carbethoxy tropinone |
| Grignard Reagent | 4-Chlorophenyl MgBr |
| Reaction Time (Step 1) | 18 hours |
| Catalyst (Step 2) | KOH |
| Overall Yield | 73% |
Advantages : High yield, scalable, and suitable for large-scale synthesis.
Enamine Cyclization Route
An alternative pathway involves enamine formation and subsequent cyclization:
- Step 1 : Reaction of 4-chlorobenzoyl chloride with 3-(dimethylamino)-1-propene to form an enamine intermediate.
- Step 2 : Cyclization with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Step 3 : Hydrogenation of the bicyclic precursor using a platinum catalyst under hydrogen gas.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Catalyst | Lewis acid (e.g., AlCl₃) |
| Hydrogenation Catalyst | Platinum (Pt) |
| Key Intermediate | Bicyclic enamine |
Limitations : Lower yields compared to the Grignard method and higher sensitivity to reaction conditions.
Stereochemical Considerations
The 8-azabicyclo[3.2.1]octane scaffold contains three stereocenters. Enantioselective synthesis methods focus on:
- Chiral Resolution : Use of chiral auxiliaries or catalysts to control the configuration at C1, C3, and C5.
- Desymmetrization : Achiral tropinone derivatives are transformed into enantiomerically enriched products via enzymatic or chemical methods.
Example :
Purification and Characterization
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is standard.
- Characterization :
- ¹H NMR (CDCl₃): δ 1.82 (4H, m), 2.17 (2H, dd), 2.34 (2H, d), 3.56 (2H, brs), 7.27–7.48 (4H, aromatic).
- Melting Point : 211–215°C (varies by enantiomer).
Applications and Derivatives
The compound serves as a key intermediate for:
- Dopamine Receptor Ligands : Alkylation or Mannich reactions introduce pharmacophoric groups (e.g., 4′-fluorobutyrophenone) for D₂/D₄ receptor selectivity.
- Antidepressants : Structural analogs show serotonin reuptake inhibition.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Stability Data
- Solubility : The hydrochloride salt of 44 has improved aqueous solubility compared to neutral analogs, facilitating in vivo studies .
- Stability : Bromophenyl analogs (e.g., 28) are prone to oxidative degradation, whereas fluorophenyl derivatives (27) exhibit greater stability .
Antipsychotic Drug Development
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives, such as SYA 013 analogs, show promise in balancing D2 receptor affinity and selectivity. Compound 7 (72.3% yield) reduced psychosis-like behaviors in rodent models without catalepsy, a common side effect of classical antipsychotics .
Cancer Therapeutics
σ2 receptor ligands like compound 21 (Ki = 2.2 nM) derived from 44 induce apoptosis in tumor cells, with ongoing studies optimizing pharmacokinetic profiles .
Biological Activity
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, a compound with the molecular formula CHClN O, is part of a class of bicyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 237.73 g/mol
- CAS Number : 1159155-92-6
- Purity : 95%
- Chemical Structure : The compound features a bicyclic structure that contributes to its interaction with biological targets.
Research indicates that 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol acts primarily as an antagonist at the vasopressin V1A receptor. This receptor is involved in various physiological processes including vasoconstriction and fluid balance regulation . The antagonistic properties suggest potential applications in managing conditions related to vasopressin dysregulation.
Pharmacological Effects
-
Vasopressin Receptor Antagonism :
- The compound has been identified as a high-affinity antagonist for the vasopressin V1A receptor, which plays a significant role in cardiovascular and renal functions .
- Studies have shown that derivatives of this compound can effectively inhibit vasopressin-induced responses, highlighting its potential in treating hypertension and heart failure.
- Neuropharmacological Effects :
Study on Vasopressin V1A Antagonists
A study published in Journal of Medicinal Chemistry explored a series of 8-azabicyclo[3.2.1]octan derivatives, including 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, demonstrating their selectivity and potency as V1A receptor antagonists. These findings support the compound's potential therapeutic use in cardiovascular diseases .
Neuroprotective Potential
Another investigation assessed the neuroprotective effects of related bicyclic compounds in models of neurodegeneration. The results indicated that such compounds could mitigate neuronal damage by modulating receptor activity linked to excitatory neurotransmission, which may also apply to 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Solvent selection : Acetonitrile increases nucleophilicity in SN2 reactions (e.g., 60% yield for compound 50 vs. 20% in THF) .
- Catalysts : NaHCO₃ mitigates side reactions in benzofuran coupling .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 5 minutes at 185°C for trichloromethyl derivatives) .
How should researchers address contradictions in biological activity data across studies?
Advanced
Discrepancies may arise from assay conditions (e.g., cell lines, radioligand concentrations). For example:
- DAT inhibition : RTI-336 shows Ki = 1.2 nM in HEK cells but Ki = 3.4 nM in rat striatal synaptosomes. Normalize data using reference compounds (e.g., cocaine as a positive control) .
- Solubility : Hydrochloride salts improve aqueous solubility, reducing false negatives in cell-based assays .
What mechanisms underlie the compound’s interactions with neurotransmitter systems?
Advanced
The bicyclic core mimics tropane alkaloids, enabling:
- DAT inhibition : Blocks dopamine reuptake via competitive binding to the orthosteric site.
- D2 receptor modulation : The 4-chlorophenyl group stabilizes a high-affinity receptor conformation, reducing cAMP production (EC₅₀: 50–100 nM) .
Experimental design : Use patch-clamp electrophysiology or fluorescence-based calcium assays to quantify receptor activation .
What strategies resolve low-yield or impurity issues during synthesis?
Q. Advanced
- Byproduct removal : Column chromatography (silica gel, 70–230 mesh) with eluents like CH₂Cl₂/MeOH (9:1) isolates pure products .
- Crystallization : Recrystallize hydrochloride salts from ethanol/acetone (yield: 86–92%) .
- HPLC purification : Use C18 columns (0.1% TFA in H₂O/MeCN) for polar impurities .
How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl) : Activate aryl halides for Ullmann coupling (k = 0.15 min⁻¹ for 4-iodochlorobenzene vs. k = 0.03 min⁻¹ for unsubstituted analogs) .
- Steric hindrance : 3,4-Dichlorophenyl substituents reduce coupling efficiency (yield: 20%) compared to 4-chlorophenyl (yield: 72%) .
What advanced techniques address stereochemical challenges in bicyclic systems?
Q. Advanced
- X-ray crystallography : Resolves endo/exo configurations (e.g., CCDC-deposited structures for 15 and 16 ) .
- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., 90:10 hexane/IPA) .
- NOESY NMR : Confirms spatial proximity of protons (e.g., H-3 and H-5 in endo isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
